molecular formula C20H20N2O2 B14245502 2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile CAS No. 204573-66-0

2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile

Cat. No.: B14245502
CAS No.: 204573-66-0
M. Wt: 320.4 g/mol
InChI Key: XUWIKCXWUUQBKZ-UHFFFAOYSA-N
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Description

2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile is an organic compound with the molecular formula C20H20N2O2 It is characterized by the presence of two methoxyphenyl groups attached to a butanedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile typically involves the reaction of 4-methoxybenzyl chloride with malononitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s solubility and bioavailability compared to its analogs .

Properties

CAS No.

204573-66-0

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-bis[(4-methoxyphenyl)methyl]butanedinitrile

InChI

InChI=1S/C20H20N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-10,17-18H,11-12H2,1-2H3

InChI Key

XUWIKCXWUUQBKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C#N)C(CC2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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